Albrassitriol
Overview
Description
Albrassitriol is a natural product derived from the cultures of the fungus Penicillium sp . It is a type of sesquiterpenoid and has a molecular formula of C15H26O3 .
Synthesis Analysis
The synthesis of Albrassitriol has been carried out starting from an easily available labdane diterpenoid, (+)-larixol . A novel synthesis of natural drimanic compounds, ()-albrassitriol (2) and ()-6-epi-albrassitriol (3), has been carried out starting from an easily available labdane diterpenoid, (+)-larixol (1) .Molecular Structure Analysis
The molecular structure of Albrassitriol consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The InChI string for Albrassitriol is InChI=1S/C15H26O3/c1-10-8-11 (17)12-13 (2,3)6-5-7-14 (12,4)15 (10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3 .Physical And Chemical Properties Analysis
Albrassitriol is a powder in its physical state . The molecular weight of Albrassitriol is 254.37 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Synthesis and Structural Studies
Synthesis from Larixol : Albrassitriol and its epimers have been synthesized from larixol, a labdane diterpenoid. This synthesis involves a series of steps, including conversion to drim-7-ene-9α,11-diol-6-one and reduction of the C6-carbonyl group. This process highlights the chemical versatility of albrassitriol and related compounds (Vlad et al., 2013).
New Drimane Sesquiterpenoids : Research on fungi-associated compounds led to the isolation of new drimane sesquiterpenoids, including albrassitriol analogs. These studies are crucial for understanding the structural diversity and potential applications of albrassitriol in various fields (Ding et al., 2017).
Potential Applications in Cancer Research
- Cancer Cell Line Studies : Compounds like albrassitriol, identified from cultures of Penicillium sp., were tested for cytotoxicity against human cancer cell lines. This suggests potential applications of albrassitriol in cancer research, particularly in identifying new therapeutic agents (Ding et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-NZBPQXDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149299 | |
Record name | Albrassitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albrassitriol | |
CAS RN |
110557-39-6 | |
Record name | Albrassitriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albrassitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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